1-(Furan-3-carbonyl)piperidin-2-one
Description
1-(Furan-3-carbonyl)piperidin-2-one is a six-membered lactam (piperidin-2-one) with a furan-3-carbonyl group attached to the nitrogen atom. The lactam core and substituent positioning (furan-3 vs. furan-2) are critical for its physicochemical properties and applications in medicinal chemistry or materials science.
Properties
CAS No. |
61586-89-8 |
|---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
1-(furan-3-carbonyl)piperidin-2-one |
InChI |
InChI=1S/C10H11NO3/c12-9-3-1-2-5-11(9)10(13)8-4-6-14-7-8/h4,6-7H,1-3,5H2 |
InChI Key |
PZMNSYNUAQEKMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C(=O)C2=COC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(Furan-3-carbonyl)piperidin-2-one with structurally related piperidin-2-one derivatives, highlighting substituent effects, molecular properties, and applications:
Key Observations:
This could enhance reactivity in nucleophilic substitution or cross-coupling reactions. Iodo and chlorophenyl groups (e.g., in and ) provide steric bulk and polarizability, favoring halogen-bonding interactions in drug design .
Physicochemical Properties :
- The 3-hydroxyphenyl derivative (191.23 g/mol) demonstrates higher aqueous solubility due to hydrogen bonding, contrasting with the lipophilic 4-iodophenyl analog (301.12 g/mol) .
- Furan-2-carbonyl derivatives (e.g., ) exhibit lower molecular weights (223.23 g/mol) and additional functional groups (carboxylic acid), broadening their utility in biochemical assays .
Synthetic Utility :
- N-Aryl piperidin-2-ones (e.g., ) are synthesized via palladium-catalyzed coupling, achieving high yields (91.35%) .
- Thione analogs (e.g., ) require P4S10-mediated thionation, offering routes to sulfur-containing heterocycles .
Biological Relevance :
- Piperidin-2-one derivatives with hydroxyphenyl or triazine groups () show promise as allosteric modulators or kinase inhibitors, emphasizing the role of substituents in target binding .
- Furan-containing analogs may exhibit improved metabolic stability over phenyl derivatives due to reduced cytochrome P450 interactions.
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